Karbutilate
Overview
Description
Karbutilate, also known as 3-[(dimethylcarbamoyl)amino]phenyl N-tert-butylcarbamate, is a synthetic carbamate herbicide. It was primarily used to control annual and perennial weeds on non-cropping land. The compound is known for its non-selective action, being absorbed mainly by roots and inhibiting photosynthesis .
Mechanism of Action
Target of Action
Karbutilate, also known as Karbutylate, primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme that terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine . This enzyme plays a significant role in neuronal apoptosis .
Mode of Action
This compound acts as a cholinesterase or acetylcholinesterase (AChE) inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . As a result, it suppresses the action of acetylcholine esterase .
Biochemical Pathways
This compound is a potent, persistent, and specific inhibitor of photosynthesis . It affects the photosynthesis pathway more potently than the phenylurea derivative fenuron . The inhibition of photosynthesis can lead to significant downstream effects, including reduced plant growth and productivity.
Result of Action
The primary molecular effect of this compound is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels . On a cellular level, this can disrupt normal neuronal signaling and potentially lead to neuronal apoptosis . In plants, this compound inhibits photosynthesis, which can significantly affect plant growth and productivity .
Preparation Methods
Karbutilate can be synthesized through the reaction of 3-aminophenyl N-tert-butylcarbamate with dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions. The product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Karbutilate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, especially under acidic or basic conditions, karbutylate can hydrolyze to form 3-aminophenyl N-tert-butylcarbamate and dimethylcarbamic acid.
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products depending on the conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, forming different derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying carbamate chemistry and its interactions with various reagents.
Biology: Research has explored its effects on plant physiology, particularly its role in inhibiting photosynthesis.
Medicine: While not widely used in medicine, its mechanism of action as an acetylcholinesterase inhibitor has been of interest in neuropharmacology.
Industry: Beyond its use as a herbicide, karbutylate’s chemical properties make it a candidate for developing new agrochemicals
Comparison with Similar Compounds
Karbutilate belongs to the class of carbamate herbicides, which includes compounds like carbaryl and aldicarb. Compared to these, karbutylate is unique in its specific molecular structure, which provides distinct herbicidal properties. Similar compounds include:
Carbaryl: Another carbamate pesticide, widely used for its broad-spectrum insecticidal properties.
Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.
Methomyl: A carbamate insecticide with a similar mode of action but different applications
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications, despite its limited current use.
Properties
IUPAC Name |
[3-(dimethylcarbamoylamino)phenyl] N-tert-butylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)16-13(19)20-11-8-6-7-10(9-11)15-12(18)17(4)5/h6-9H,1-5H3,(H,15,18)(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNAXTAAAQTBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042084 | |
Record name | N-(1,1-Dimethylethyl)-, 3-[[(dimethylamino)carbonyl]amino]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4849-32-5 | |
Record name | Karbutilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4849-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Karbutilate [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004849325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Karbutilate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1,1-Dimethylethyl)-, 3-[[(dimethylamino)carbonyl]amino]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Karbutilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KARBUTILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49A0A2590D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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